1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine
Overview
Description
Preparation Methods
The synthesis of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine typically involves the reaction of benzyl chloride with 4-hydroxybenzohydrazide under basic conditions to form the benzyloxy derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted benzyloxy derivatives .
Scientific Research Applications
1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine involves its conversion to active metabolites, such as Oxyphenbutazone . These metabolites exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, thereby reducing inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway .
Comparison with Similar Compounds
1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine can be compared with other similar compounds, such as:
4-Hydroxybenzohydrazide: A precursor in the synthesis of this compound.
Oxyphenbutazone: The active metabolite of this compound, known for its anti-inflammatory properties.
Phenylhydrazine: A related compound with similar chemical properties but different applications.
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
1-phenyl-2-(4-phenylmethoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-7-16(8-4-1)15-22-19-13-11-18(12-14-19)21-20-17-9-5-2-6-10-17/h1-14,20-21H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCPCVSZUQXIDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NNC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916930 | |
Record name | 1-[4-(Benzyloxy)phenyl]-2-phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93942-75-7 | |
Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93942-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-2-(4-(phenylmethoxy)phenyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093942757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Benzyloxy)phenyl]-2-phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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